6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine
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Overview
Description
6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is a complex organic compound that belongs to the class of benzoxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final benzoxadiazine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxadiazine derivatives.
Scientific Research Applications
6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the benzoxadiazine ring structure allow the compound to form specific interactions with these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-3-phenyl-1H-pyrazole: Shares the nitrophenyl and phenyl groups but has a pyrazole ring instead of a benzoxadiazine ring.
5,10,15,20-Tetra-(4-nitrophenyl)-porphyrin: Contains multiple nitrophenyl groups and a porphyrin ring structure.
Uniqueness
6-Nitro-3-(4-nitrophenyl)-4-phenyl-4H-1,2,4-benzoxadiazine is unique due to its specific benzoxadiazine ring structure combined with nitro and phenyl groups.
Properties
CAS No. |
61773-27-1 |
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Molecular Formula |
C19H12N4O5 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
6-nitro-3-(4-nitrophenyl)-4-phenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C19H12N4O5/c24-22(25)15-8-6-13(7-9-15)19-20-28-18-11-10-16(23(26)27)12-17(18)21(19)14-4-2-1-3-5-14/h1-12H |
InChI Key |
ABYYCMVLVWRZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])ON=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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